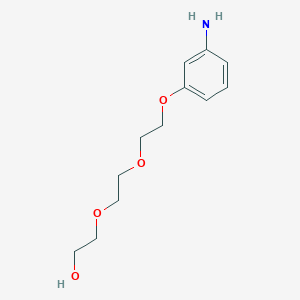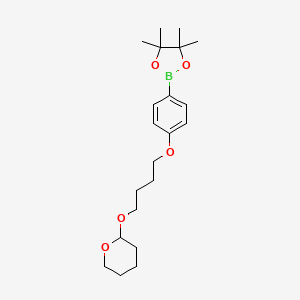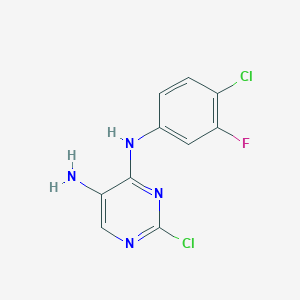![molecular formula C8H13Cl2N5 B1472772 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride CAS No. 1949836-66-1](/img/structure/B1472772.png)
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride
Descripción general
Descripción
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N5 and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been found to selectively bind at a given camp pde site in the cardiovascular system .
Biochemical Pathways
Related compounds have been found to inhibit cdk2/cyclin a2, which is a key regulator of the cell cycle .
Result of Action
Similar compounds have been found to display moderate antiproliferative activities against cancer cells .
Análisis Bioquímico
Biochemical Properties
3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit enzymes such as JAK1 and JAK2, which are crucial in cell signaling pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent enzyme activity. Additionally, it may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the ERK signaling pathway . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins . Furthermore, it can cause cell cycle arrest, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of JAK1 and JAK2 involves binding to the ATP-binding sites of these enzymes, preventing their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with DNA, influencing transcriptional activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability can be influenced by various factors, such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been observed to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Additionally, it may affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution . The compound’s localization within cells can influence its activity, with accumulation in specific compartments potentially enhancing its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization can affect its function, with nuclear localization potentially influencing gene expression and mitochondrial localization impacting cellular metabolism .
Propiedades
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c9-3-1-2-7-4-10-8-11-6-12-13(8)5-7;;/h4-6H,1-3,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZZEUAPPDUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)

![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1472698.png)
![S-[(trans-4-Aminocyclohexyl)methyl]ethanethioate trifluoroacetate](/img/structure/B1472699.png)

![{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B1472702.png)

![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)
![hexahydrofuro[3,4-c]pyridin-5(3H)-amine](/img/structure/B1472708.png)

